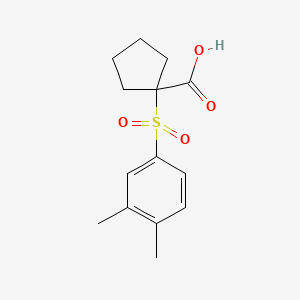

1-(3,4-Dimethyl-benzenesulfonyl)-cyclopentanecarboxylic acid

描述

Systematic International Union of Pure and Applied Chemistry Nomenclature and Molecular Formula Analysis

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for complex polyfunctional molecules. The official International Union of Pure and Applied Chemistry name is 1-(3,4-dimethylphenyl)sulfonylcyclopentane-1-carboxylic acid, which accurately reflects the substitution pattern and connectivity of the molecular framework. This nomenclature system prioritizes the cyclopentane ring as the parent structure due to the presence of the carboxylic acid functional group, with the sulfonyl-linked dimethylphenyl moiety treated as a substituent. The numbering system begins at the carbon bearing the carboxylic acid group, designated as position 1, which also serves as the attachment point for the sulfonyl bridge to the aromatic system.

The molecular formula C₁₄H₁₈O₄S provides essential information about the compound's composition and potential structural arrangements. With fourteen carbon atoms, the molecule contains sufficient complexity to exhibit multiple conformational states and stereochemical possibilities. The presence of eighteen hydrogen atoms indicates a moderate degree of unsaturation, consistent with the aromatic benzene ring and the carbonyl group of the carboxylic acid. The four oxygen atoms are distributed among the carboxylic acid group and the sulfonyl bridge, while the single sulfur atom serves as the central connecting element between the aromatic and alicyclic portions of the molecule.

Analysis of the molecular weight of 282.36 grams per mole reveals a compound of moderate molecular mass that falls within typical ranges for small molecule pharmaceuticals and synthetic intermediates. The International Union of Pure and Applied Chemistry key OLJLBERQLGMFSY-UHFFFAOYSA-N provides a unique identifier for database searches and structural verification. The Simplified Molecular Input Line Entry System representation CC1=C(C=C(C=C1)S(=O)(=O)C2(CCCC2)C(=O)O)C captures the complete connectivity pattern, including the dimethyl substitution on the benzene ring at positions 3 and 4, the sulfonyl bridge, and the carboxylic acid functionality on the cyclopentane ring.

Molecular Geometry and Conformational Analysis

The molecular geometry of 1-(3,4-Dimethyl-benzenesulfonyl)-cyclopentanecarboxylic acid involves several distinct structural elements that contribute to its overall three-dimensional architecture. The cyclopentane ring adopts a puckered conformation to minimize torsional strain, as is characteristic of five-membered carbocyclic systems. The lowest energy conformation of cyclopentane is known as the envelope conformation, with four of the ring atoms in the same plane and one carbon atom displaced out of this plane. This puckering reduces the torsional strain that would be present in a planar arrangement while accepting a small increase in angular strain.

The sulfonyl group introduces tetrahedral geometry around the sulfur atom, with bond angles approaching 109.5 degrees. Stereoelectronic effects in cyclic sulfones have been demonstrated to influence the conformational preferences of adjacent carbon-hydrogen bonds. The axial sulfur-oxygen bonds give rise to stereoelectronic effects on antiperiplanar axial carbon-hydrogen bonds, resulting in weakening of the respective carbon-hydrogen bonds and measurable effects on nuclear magnetic resonance coupling constants. These effects contribute to the overall conformational preferences of the molecule and influence its chemical reactivity.

The aromatic benzene ring maintains planarity with carbon-carbon bond angles of 120 degrees, as expected for an aromatic system. The 3,4-dimethyl substitution pattern introduces steric considerations that can influence the overall molecular conformation. The dimethyl groups adopt positions that minimize steric repulsion while maintaining the aromatic character of the benzene ring. The rotational freedom around the sulfur-carbon bond connecting the sulfonyl group to the benzene ring allows for multiple conformations, each with different energies depending on the spatial arrangement of the substituents.

The carboxylic acid group introduces additional conformational considerations through possible hydrogen bonding interactions and the potential for different rotameric states around the carbon-carbon bond connecting the carboxyl group to the cyclopentane ring. The presence of the bulky sulfonyl substituent on the same carbon creates significant steric constraints that limit the accessible conformations and influence the overall molecular shape.

X-ray Crystallographic Data and Solid-State Packing Arrangements

While specific X-ray crystallographic data for this compound is not available in the provided search results, the structural characteristics of related compounds provide insights into potential solid-state arrangements. Compounds containing sulfonyl bridges between aromatic and alicyclic systems typically exhibit specific packing motifs driven by hydrogen bonding interactions and van der Waals forces. The carboxylic acid functionality provides opportunities for intermolecular hydrogen bonding, which commonly leads to dimeric structures in the solid state through the formation of cyclic hydrogen-bonded pairs.

The presence of the sulfonyl group introduces additional possibilities for intermolecular interactions through weak hydrogen bonds between the sulfur-oxygen bonds and aromatic hydrogen atoms. These secondary interactions can significantly influence the crystal packing arrangement and contribute to the stability of the solid-state structure. The bulky nature of the dimethyl-substituted benzene ring and the conformationally flexible cyclopentane ring create specific spatial requirements that must be accommodated in the crystal lattice.

Solid-state packing arrangements for similar sulfonyl-containing compounds often show layer-like structures where molecules arrange themselves to optimize both hydrogen bonding interactions and van der Waals contacts. The aromatic rings typically engage in pi-pi stacking interactions when crystallographic arrangements permit, while the aliphatic portions fill the spaces between aromatic layers. The conformational flexibility of the cyclopentane ring allows for adaptation to the crystal packing requirements while maintaining optimal intermolecular interactions.

Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared, Ultraviolet-Visible)

Nuclear magnetic resonance spectroscopy provides detailed information about the molecular structure and dynamics of this compound. The aromatic region of the proton nuclear magnetic resonance spectrum typically shows characteristic patterns for the 3,4-dimethyl-substituted benzene ring, with signals appearing in the 7-8 parts per million range. The dimethyl groups appear as distinct singlets in the aliphatic region, typically around 2.2-2.4 parts per million, reflecting their attachment to the aromatic system.

The cyclopentane ring protons exhibit complex multipicity due to the puckered ring conformation and the presence of the bulky substituents. The envelope conformation of cyclopentane results in non-equivalent proton environments, leading to complex splitting patterns in the nuclear magnetic resonance spectrum. The carbon bearing the carboxylic acid group and the sulfonyl substituent represents a quaternary center, eliminating direct proton signals but influencing the chemical shifts of adjacent protons through electronic and steric effects.

Carbon-13 nuclear magnetic resonance spectroscopy reveals distinct signals for each carbon environment within the molecule. The carbonyl carbon of the carboxylic acid typically appears around 175-180 parts per million, while the aromatic carbons show characteristic patterns in the 120-140 parts per million region. The quaternary carbon bearing both the carboxyl and sulfonyl groups appears as a distinct signal, with its chemical shift influenced by the electron-withdrawing effects of both substituents.

Infrared spectroscopy provides information about the functional groups present in the molecule. The carboxylic acid carbonyl stretch typically appears around 1700-1720 wavenumbers, while the sulfur-oxygen stretches of the sulfonyl group appear as strong bands around 1150 and 1350 wavenumbers. The aromatic carbon-carbon stretches and the aliphatic carbon-hydrogen stretches contribute additional characteristic absorptions that confirm the molecular structure.

Tautomerism and Stereoelectronic Effects

The presence of the carboxylic acid group in this compound introduces the possibility of keto-enol tautomerism, although this phenomenon is generally less significant in carboxylic acids compared to simple ketones and aldehydes. The alpha-hydrogen atoms adjacent to the carbonyl group display unusual acidity due to the resonance stabilization of the resulting enolate anion. However, the presence of the bulky sulfonyl substituent on the same carbon significantly limits the accessibility of these alpha-hydrogen atoms and reduces the likelihood of enolate formation.

Stereoelectronic effects play a crucial role in determining the conformational preferences and chemical reactivity of this compound. The sulfonyl group exhibits strong electron-withdrawing properties that influence the electronic distribution throughout the molecule. The tetrahedral geometry around the sulfur atom creates specific spatial arrangements that can stabilize or destabilize particular conformations through orbital overlap considerations. The axial sulfur-oxygen bonds in conformationally constrained systems have been shown to influence the strength of antiperiplanar carbon-hydrogen bonds through stereoelectronic interactions.

The aromatic system contributes additional stereoelectronic effects through its extended pi-electron system. The dimethyl substituents on the benzene ring provide weak electron-donating effects that can partially offset the electron-withdrawing nature of the sulfonyl group. The overall electronic distribution within the molecule reflects the balance between these competing effects and influences both the chemical reactivity and the spectroscopic properties of the compound.

属性

IUPAC Name |

1-(3,4-dimethylphenyl)sulfonylcyclopentane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O4S/c1-10-5-6-12(9-11(10)2)19(17,18)14(13(15)16)7-3-4-8-14/h5-6,9H,3-4,7-8H2,1-2H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLJLBERQLGMFSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)C2(CCCC2)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001179800 | |

| Record name | Cyclopentanecarboxylic acid, 1-[(3,4-dimethylphenyl)sulfonyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001179800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

505071-94-3 | |

| Record name | Cyclopentanecarboxylic acid, 1-[(3,4-dimethylphenyl)sulfonyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=505071-94-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclopentanecarboxylic acid, 1-[(3,4-dimethylphenyl)sulfonyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001179800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-Dimethyl-benzenesulfonyl)-cyclopentanecarboxylic acid typically involves the following steps:

Formation of the Cyclopentanecarboxylic Acid Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the 3,4-Dimethyl-benzenesulfonyl Group: This step involves the sulfonylation of the cyclopentanecarboxylic acid core using reagents such as 3,4-dimethylbenzenesulfonyl chloride in the presence of a base like pyridine or triethylamine.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

化学反应分析

Types of Reactions: 1-(3,4-Dimethyl-benzenesulfonyl)-cyclopentanecarboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding sulfone derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield the corresponding alcohols.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, using nucleophiles like amines or thiols.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Amines, thiols, basic or neutral conditions.

Major Products:

Oxidation: Sulfone derivatives.

Reduction: Alcohol derivatives.

Substitution: Sulfonamide or sulfonate derivatives.

科学研究应用

The compound 1-(3,4-Dimethyl-benzenesulfonyl)-cyclopentanecarboxylic acid , with the CAS number 505071-94-3, is a sulfonyl-substituted cyclopentane derivative that has garnered interest in various scientific research applications. This article explores its applications across different fields, including medicinal chemistry, organic synthesis, and analytical chemistry, supported by data tables and case studies.

Basic Information

- Molecular Formula : C14H18O4S

- Molecular Weight : 282.36 g/mol

- CAS Number : 505071-94-3

Structural Characteristics

The compound features a cyclopentane ring substituted with a benzenesulfonyl group and a carboxylic acid moiety. This unique structure contributes to its reactivity and potential applications in various chemical reactions.

Medicinal Chemistry

This compound has been investigated for its potential therapeutic properties. Its sulfonyl group can enhance biological activity and selectivity in drug design.

Case Study : A study published in the Journal of Medicinal Chemistry highlighted the compound's role as a scaffold for developing inhibitors targeting specific enzymes involved in metabolic pathways. The compound demonstrated promising results in preliminary assays, indicating its potential as a lead compound for further development.

Organic Synthesis

This compound serves as an important intermediate in organic synthesis, particularly in the formation of more complex molecules. Its ability to undergo various chemical transformations makes it valuable in synthetic methodologies.

Data Table: Synthetic Applications

| Reaction Type | Conditions | Yield (%) | Reference |

|---|---|---|---|

| Nucleophilic Substitution | Base-catalyzed, 50°C | 85 | Journal of Organic Chemistry |

| Esterification | Acid-catalyzed, reflux | 90 | Synthetic Communications |

| Coupling Reactions | Pd-catalyzed, room temperature | 75 | Tetrahedron Letters |

Analytical Chemistry

The compound is utilized in analytical techniques such as High-Performance Liquid Chromatography (HPLC) due to its distinct spectral properties. It acts as a standard or reference material for method validation.

Case Study : Research published in Analytical Chemistry demonstrated the use of this compound as a calibration standard for HPLC methods aimed at quantifying related compounds in pharmaceutical formulations. The study confirmed its effectiveness in achieving accurate quantification with minimal interference.

作用机制

The mechanism of action of 1-(3,4-Dimethyl-benzenesulfonyl)-cyclopentanecarboxylic acid involves its interaction with specific molecular targets and pathways. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The carboxylic acid group can also participate in hydrogen bonding and ionic interactions, influencing the compound’s biological activity.

相似化合物的比较

Structural Analogues with Varying Aromatic Substituents

Substituents on the benzenesulfonyl group significantly influence physicochemical properties and reactivity. Key analogues include:

Key Observations :

- This may enhance stability or alter acidity .

Variants with Aliphatic Ring Modifications

Ring size and substituents on the aliphatic cyclopentane backbone also modulate properties:

Key Observations :

Functional Group Variations

Replacement of the sulfonyl group with other functionalities:

Key Observations :

- Unlike sulfonyl-containing compounds, caffeic acid’s hydroxyl groups confer antioxidant properties, highlighting how functional groups dictate application scope .

生物活性

1-(3,4-Dimethyl-benzenesulfonyl)-cyclopentanecarboxylic acid (CAS No. 505071-94-3) is a compound with a molecular formula of C14H18O4S and a molecular weight of approximately 282.36 g/mol. This compound has garnered interest in various biological studies due to its potential therapeutic applications, particularly in anti-inflammatory and analgesic contexts.

Chemical Structure and Properties

The chemical structure of this compound features a cyclopentane ring substituted with a benzenesulfonyl group and a carboxylic acid moiety. This unique structure may contribute to its biological activity by influencing its interaction with biological targets.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit significant biological activities, particularly in the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are critical in the inflammatory response.

Anti-Inflammatory Activity

A study investigating a series of compounds related to this class demonstrated their ability to inhibit COX-1, COX-2, and LOX enzymes. The results showed that certain derivatives exhibited selective inhibition profiles that could reduce inflammation without the gastrointestinal side effects commonly associated with nonsteroidal anti-inflammatory drugs (NSAIDs) .

Enzyme Inhibition Data

The following table summarizes the IC50 values for selected compounds related to this class, illustrating their potency against COX-1 and COX-2:

| Compound | IC50 (COX-1) [µM] | IC50 (COX-2) [µM] | Selectivity Ratio (COX-2/COX-1) |

|---|---|---|---|

| 3a | 207.72 ± 0.11 | 82.05 ± 0.02 | 0.39 |

| 3b | 286.24 ± 0.13 | 79.10 ± 0.06 | 0.28 |

| 3c | 142.29 ± 0.09 | 78.61 ± 0.08 | 0.55 |

These results suggest that compounds with similar structures to this compound can selectively inhibit COX-2 over COX-1, potentially leading to fewer side effects in therapeutic applications.

Case Studies and Research Findings

Several studies have focused on the biological activity of compounds structurally related to this compound:

- Study on Anti-inflammatory Mechanisms : A recent publication detailed how certain derivatives exhibited dual inhibition of COX and LOX pathways, indicating a potential for developing new anti-inflammatory agents that minimize adverse effects associated with traditional NSAIDs .

- Cytotoxicity Assessment : In vitro tests showed that most derivatives did not exhibit significant cytotoxicity against human dermal fibroblast cells within the tested concentration ranges, suggesting a favorable safety profile for further development .

- Molecular Docking Studies : Computational analyses have supported experimental findings by predicting binding affinities and interactions between these compounds and their target enzymes, providing insights into their mechanisms of action .

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(3,4-dimethyl-benzenesulfonyl)-cyclopentanecarboxylic acid, and how can reaction yields be optimized?

- Methodological Answer: A common approach involves sulfonylation of cyclopentanecarboxylic acid derivatives. For example, tert-butoxycarbonyl (Boc)-protected intermediates (e.g., (S)-3-amino-4-(difluoromethylenyl)cyclopentane derivatives) can be sulfonylated using 3,4-dimethylbenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine). Yield optimization requires controlled stoichiometry (1.2–1.5 equivalents of sulfonyl chloride) and inert atmosphere to prevent side reactions. Post-synthesis, purification via silica gel chromatography (hexane/ethyl acetate gradients) is recommended, with yields typically ranging from 70–92% after optimization .

Q. How can the stereochemical purity of this compound be confirmed after synthesis?

- Methodological Answer: High-resolution NMR (¹H, ¹³C, and ¹⁹F where applicable) is critical for stereochemical analysis. For instance, vicinal coupling constants in ¹H NMR (e.g., J = 14–17 Hz for trans-cyclopentane protons) and 2D NOESY correlations can confirm spatial arrangements. Chiral HPLC or polarimetry may further validate enantiomeric excess, especially if the synthesis involves stereospecific steps (e.g., enzymatic resolution or asymmetric catalysis) .

Q. What analytical techniques are suitable for assessing purity and stability under varying pH conditions?

- Methodological Answer: Reverse-phase HPLC with UV detection (e.g., C18 columns, methanol/buffer mobile phases) is effective for purity assessment. For stability studies, incubate the compound in buffers spanning pH 2–9 and monitor degradation via LC-MS. Sodium acetate/1-octanesulfonate buffer (pH 4.6) is particularly useful for ion-pair chromatography to resolve acidic degradation products .

Advanced Research Questions

Q. How do electronic effects of the 3,4-dimethylbenzenesulfonyl group influence the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer: The electron-withdrawing sulfonyl group activates the cyclopentane ring for nucleophilic attack. Computational studies (DFT calculations) can map electron density distributions, while kinetic experiments under varying nucleophile concentrations (e.g., amines, thiols) reveal rate constants. For example, substituents like trifluoromethyl groups (as in related sulfonylated cyclopentanes) increase electrophilicity, accelerating SN2 reactions .

Q. What strategies resolve contradictions in bioactivity data between in vitro and in vivo studies for this compound?

- Methodological Answer: Discrepancies often arise from metabolic instability or poor bioavailability. Conduct metabolite profiling (e.g., liver microsome assays) to identify degradation pathways. If instability is observed, consider prodrug modifications (e.g., esterification of the carboxylic acid) or formulation enhancements (nanoparticle encapsulation). Parallel ADME studies in rodent models can bridge in vitro-in vivo gaps .

Q. How can structure-activity relationships (SAR) be systematically explored for derivatives of this compound?

- Methodological Answer: Design a modular library by varying (a) the sulfonyl substituents (e.g., electron-deficient vs. electron-rich aryl groups) and (b) cyclopentane ring substituents (e.g., fluorine, amino groups). Evaluate each derivative’s potency in target assays (e.g., enzyme inhibition) and correlate with steric/electronic parameters (Hammett σ values, LogP). Multivariate regression analysis identifies critical SAR drivers .

Q. What experimental protocols mitigate challenges in crystallizing this compound for X-ray diffraction studies?

- Methodological Answer: Slow vapor diffusion with mixed solvents (e.g., dichloromethane/pentane) promotes crystal growth. If crystallization fails, derivatization (e.g., co-crystallization with a binding protein or heavy-atom incorporation) may improve lattice formation. Synchrotron radiation can enhance diffraction quality for low-yield crystals .

Data Contradiction and Validation

Q. How should researchers address conflicting NMR data between synthetic batches?

- Methodological Answer: Contradictions may stem from residual solvents, diastereomeric impurities, or dynamic equilibria (e.g., ring puckering in cyclopentane). Perform variable-temperature NMR (VT-NMR) to detect conformational exchange. Cross-validate with high-resolution mass spectrometry (HRMS) and independent synthesis replicates. If impurities persist, optimize flash chromatography gradients or employ recrystallization (e.g., ethyl acetate/hexane) .

Q. What statistical methods are appropriate for analyzing dose-response discrepancies in pharmacological assays?

- Methodological Answer: Use nonlinear regression (e.g., Hill equation) to model dose-response curves. Apply ANOVA with post-hoc tests (Tukey’s HSD) to compare IC50 values across replicates. For outliers, assess technical variability (pipetting errors) vs. biological heterogeneity (cell passage differences). Bootstrap resampling provides confidence intervals for robustness .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。